3-(2,5-DIMETHYLBENZENESULFONYL)-N-(4-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
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Overview
Description
The compound “3-((2,5-dimethylphenyl)sulfonyl)-N-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine” belongs to a class of organic compounds known as triazoloquinazolines. These are aromatic heterocyclic compounds containing a quinazoline moiety where one of the nitrogen atoms is part of a triazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinazoline ring fused with a triazole ring. The quinazoline ring is a bicyclic compound consisting of two fused six-membered rings, one of which is aromatic (benzene) and the other is a diazine (containing two nitrogen atoms). The triazole ring is a five-membered ring containing three nitrogen atoms .Chemical Reactions Analysis
Triazoloquinazolines, like the compound , are likely to undergo reactions typical of aromatic heterocycles. These could include electrophilic substitution, nucleophilic substitution, and reactions at the exocyclic nitrogen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple nitrogen atoms could confer basicity, while the aromatic rings could contribute to its stability and potential for π-π interactions .Scientific Research Applications
Synthesis and Structural Studies
- The preparation of related triazoloquinazolinium betaines was explored, showcasing the versatility in synthesizing complex heterocyclic structures like triazoloquinazolinium derivatives, which may have potential applications in material science or pharmaceuticals (Crabb et al., 1999).
Antibacterial Activity
- A study on the synthesis of substituted triazoloquinazolinylamino nicotinic acid esters found these compounds to exhibit excellent antibacterial activity, suggesting a potential application in developing new antibacterial agents (Mood, Boda, & Guguloth, 2022).
Anticancer Activity
- The synthesis of new triazoloquinolin-derived ureas showed significant anticancer activity against certain human cell lines, indicating the potential use of similar compounds in cancer research or therapy (Reddy et al., 2015).
Adenosine Receptor Antagonism
- Triazoloquinazolines, similar in structure, have been identified as potent antagonists of adenosine receptors. This implies a possible application in neurological or cardiovascular research, as adenosine receptors play key roles in these areas (Burbiel et al., 2016).
Antimicrobial and Nematicidal Properties
- Research on triazoloquinazolinylthiazolidinones demonstrated significant antimicrobial and nematicidal properties, suggesting utility in agricultural or pharmaceutical applications (Reddy, Kumar, & Sunitha, 2016).
Applications in Fluorescent Materials
- A palladium-catalyzed reaction of related quinazolinones led to the development of new classes of blue fluorophores, indicating applications in fluorescent materials and imaging technologies (Yang et al., 2014).
Future Directions
Properties
IUPAC Name |
3-(2,5-dimethylphenyl)sulfonyl-N-(4-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN5O2S/c1-14-7-8-15(2)20(13-14)32(30,31)23-22-26-21(25-17-11-9-16(24)10-12-17)18-5-3-4-6-19(18)29(22)28-27-23/h3-13H,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTJMQJLJXPWFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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